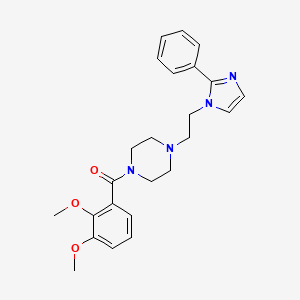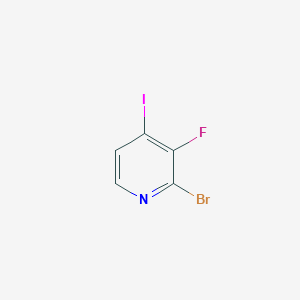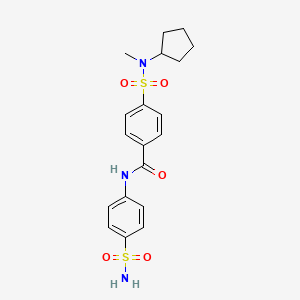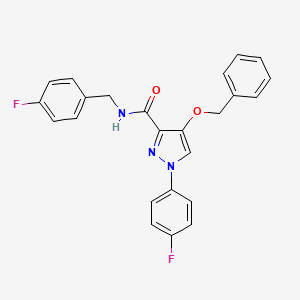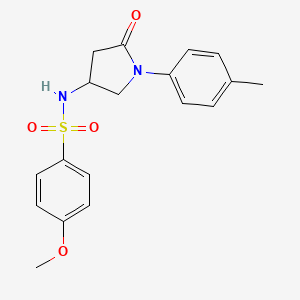
4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a subject of interest due to their potential biological activities. In one study, a series of new benzenesulfonamides with indeno[1,2-c]pyrazol moieties were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . Although the compound "4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide" is not explicitly mentioned, the methodology could be similar, involving the formation of key intermediates followed by cyclization and functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, two polymorphs of a related compound were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy . The crystal and molecular structures of nootropic agents with similar pyrrolidine and methoxybenzoyl groups were determined by X-ray analysis and supported by theoretical calculations and NMR spectroscopy . These studies provide insights into the conformation and stability of such molecules, which could be relevant for understanding the structure of "4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide".
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be explored through their ability to form complexes with metals, as demonstrated by the synthesis of Co(II) and Ni(II) complexes with a sulfapyridine Schiff base . Schiff base formation is a common reaction for sulfonamides, as seen in the synthesis of a Schiff base from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde . These reactions are significant as they can modify the biological activity and physicochemical properties of the sulfonamide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be quite diverse. The polymorphs of a related compound showed different thermal behaviors, indicating variations in stability and phase transitions . Schiff bases derived from sulfonamides exhibit tautomerism, which can influence their photochromic and thermochromic properties . Additionally, the crystal structure of a pyrimidinyl benzenesulfonamide revealed π-π interactions and hydrogen bonding, contributing to the formation of a three-dimensional network . These properties are crucial for understanding the behavior of sulfonamide compounds in different environments and could be relevant for "4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide".
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research has indicated that compounds related to 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide, particularly zinc phthalocyanines substituted with benzenesulfonamide derivatives, show promising properties for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. Such features make them remarkable candidates for treating cancer through photodynamic therapy, highlighting their potential to serve as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Several studies have focused on the synthesis of novel compounds with potential antiproliferative effects against various cancer cell lines. For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared, showing significant antiproliferative activity. Among these, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide demonstrated the highest antiproliferative activity against breast cancer and neuroblastoma cell lines, suggesting its potential as a lead anticancer agent (Motavallizadeh et al., 2014).
Polymer Synthesis
Compounds similar to 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide have been utilized in the synthesis of conducting polymers. Specifically, derivatized bis(pyrrol-2-yl) arylenes, which share structural similarities with the compound , have been synthesized and show low oxidation potentials, leading to the formation of electrically conducting polymers. This research demonstrates the utility of such compounds in developing new materials with potential electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Propiedades
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-3-5-15(6-4-13)20-12-14(11-18(20)21)19-25(22,23)17-9-7-16(24-2)8-10-17/h3-10,14,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUDHOJUYCONPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





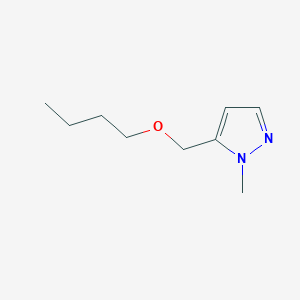
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
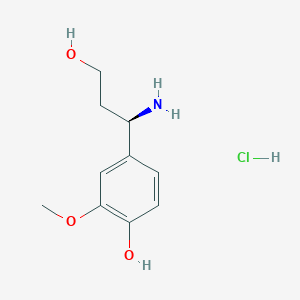
![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)
